



# "4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" potential research applications

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Compound of Interest		
	4-((5-Oxo-2-phenyl-4(5H)-	
Compound Name:	oxazolylidene)methyl)benzenecar	
	boximidamide	
Cat. No.:	B1682689	Get Quote

An In-depth Technical Guide to the Potential Research Applications of **4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide** and its Analogs

Disclaimer: Direct experimental data for the specific compound "4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" is limited in publicly available scientific literature. This guide, therefore, extrapolates potential research applications based on the well-documented activities of its core structural motifs: the 4-benzylidene-2-phenyl-oxazol-5(4H)-one scaffold and the benzenecarboximidamide moiety.

#### Introduction

The molecule **4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide** belongs to the class of oxazolones, also known as azlactones. These five-membered heterocyclic compounds are recognized as versatile pharmacophores in medicinal chemistry.[1] [2][3] The core structure, a 2-phenyl-4-benzylidene-5-oxazolone, has been extensively studied and shown to exhibit a wide range of biological activities. Furthermore, the presence of a benzenecarboximidamide group suggests potential interactions with enzymes that recognize nicotinamide, such as Poly(ADP-ribose) polymerase (PARP). This guide will explore the potential research applications of this compound and its analogs based on the established pharmacology of these key structural components.



#### **Potential Research Applications**

The unique combination of the oxazolone core and the benzenecarboximidamide moiety suggests several promising avenues for research, primarily in oncology and enzyme inhibition.

#### **Anticancer Activity**

Oxazolone derivatives are well-documented for their cytotoxic effects against various cancer cell lines.[1][3][4][5][6] The planar nature of the 4-benzylidene-2-phenyl-oxazol-5(4H)-one scaffold allows for potential intercalation with DNA or interaction with the active sites of various enzymes involved in cancer cell proliferation.

- Cytotoxicity and Apoptosis Induction: Research could focus on evaluating the compound's
  cytotoxic activity against a panel of human cancer cell lines, such as breast (MCF-7), lung
  (A549), colon (HCT-116), and prostate (PC-3) cancers.[4][5] Mechanistic studies could then
  investigate its ability to induce apoptosis.
- PARP Inhibition: The benzenecarboximidamide group is a key pharmacophore in several known PARP inhibitors, where it mimics the nicotinamide portion of the NAD+ substrate.[7][8] PARP inhibitors have gained significant attention as anticancer agents, particularly for tumors with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[7] Research into the potential of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide as a PARP inhibitor is a highly promising direction.

#### **Enzyme Inhibition**

The oxazolone scaffold has been identified as a privileged structure for the inhibition of various enzymes.

- Cyclooxygenase (COX) Inhibition: Certain oxazolone derivatives have demonstrated inhibitory activity against COX-2, an enzyme implicated in inflammation and cancer.[9][10]
   This suggests potential applications in the development of novel anti-inflammatory agents or as adjuvants in cancer therapy.
- Tyrosinase Inhibition: Oxazolones have been reported as potent inhibitors of tyrosinase, a
  key enzyme in melanin biosynthesis.[11] This opens up research avenues in the treatment of



hyperpigmentation disorders.

 Acetylcholinesterase (AChE) Inhibition: Some oxazolone derivatives have shown inhibitory activity against acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease.[12]

#### **Antimicrobial Activity**

The oxazolone nucleus is associated with antimicrobial properties, exhibiting activity against both bacteria and fungi.[1][3][13] Research could involve screening the compound against a panel of pathogenic microorganisms.

## Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for various oxazolone derivatives from the literature to provide a reference for potential efficacy.

Table 1: Anticancer Activity of Oxazolone Derivatives



Compound/Derivati ve	Cancer Cell Line	IC50 (μM)	Reference
4-(4- methoxybenzylidene)- 2-(p-tolyl)-5(4H)- oxazolone	HepG2 (Hepatocellular Carcinoma)	8.9	[4]
4-(4- methoxybenzylidene)- 2-(p-tolyl)-5(4H)- oxazolone	HCT-116 (Colorectal Carcinoma)	9.2	[4]
4-Benzylidene-2- phenyloxazol-5(4H)- one	A549 (Lung Carcinoma)	25 μg/mL	[5]
4-(4- Chlorobenzylidene)-2- phenyloxazol-5(4H)- one	A549 (Lung Carcinoma)	33 μg/mL	[5]

Table 2: Enzyme Inhibition by Oxazolone Derivatives

Compound/Derivati ve	Target Enzyme	IC50 (μM)	Reference
2-Methyl-4-[(E)-3- phenyl-2- propenyliden]-1,3- oxazol-5(4H)-one	Tyrosinase	1.23	[11]
(Z)-4-benzylidene-2- ((E)-styryl)oxazol- 5(4H)-one	Human Acetylcholinesterase (hAChE)	9.2	[12]
Di-phenyloxazolone derivative with sulfonyl moiety	COX-2	>50% inhibition at 10 μΜ	[9]



## Experimental Protocols Synthesis of the 4-Benzylidene-2-phenyl-oxazol-5(4H)one Scaffold

The most common method for synthesizing the core oxazolone scaffold is the Erlenmeyer-Plöchl azlactone synthesis.[14][15]

#### General Procedure:

- Reactants: Hippuric acid (or a substituted hippuric acid), an aromatic aldehyde (e.g., 4-formylbenzenecarboximidamide), acetic anhydride, and a weak base such as sodium acetate.
- Reaction: The reactants are heated together, typically under reflux.
- Mechanism: The acetic anhydride facilitates the intramolecular cyclization of the N-acylglycine (hippuric acid) to form a 2-substituted-5(4H)-oxazolone intermediate. This intermediate possesses acidic protons at the C-4 position. The base abstracts a proton to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde in a Perkin-like condensation.
- Workup: The reaction mixture is cooled, and the product is typically precipitated by the addition of a non-polar solvent or water. The solid product is then collected by filtration and purified by recrystallization.[4][16]

#### In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

- Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.



- Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
- Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

#### **PARP Inhibition Assay**

Several commercial kits are available for measuring PARP activity. A common method is an ELISA-based assay.

- Assay Principle: Histone-coated plates are used. PARP enzyme, activated by DNA, catalyzes the poly(ADP-ribosyl)ation of histone proteins using biotinylated NAD+ as a substrate.
- Procedure: The test compound and PARP enzyme are added to the histone-coated wells along with biotinylated NAD+.
- Detection: The incorporated biotin is detected using a streptavidin-HRP conjugate and a colorimetric substrate.
- Data Analysis: The absorbance is measured, and the inhibitory activity of the compound is determined by comparing the signal in the presence of the inhibitor to that of the untreated control. IC50 values can then be calculated.

### Visualizations Signaling Pathways and Experimental Workflows

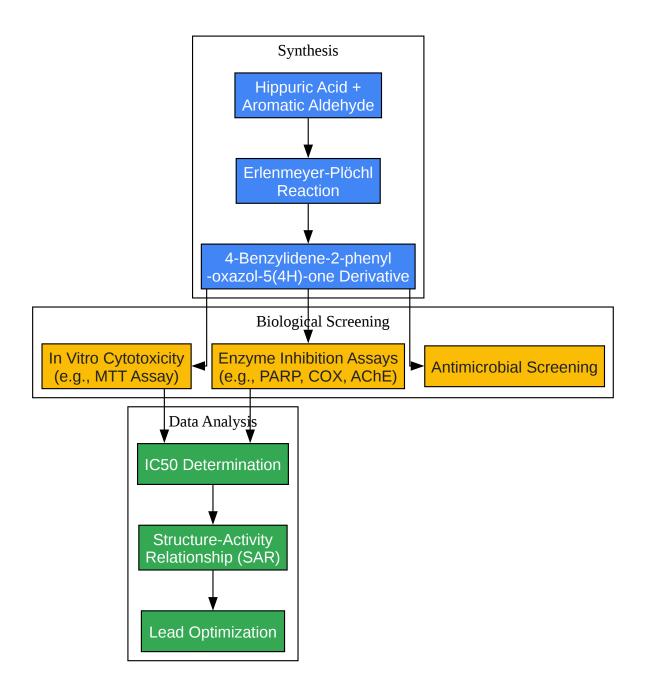




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Caption: Potential mechanism of action via PARP inhibition.





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Caption: General workflow for synthesis and biological evaluation.



#### Conclusion

While direct experimental evidence for "4-((5-Oxo-2-phenyl-4(5H)-

oxazolylidene)methyl)benzenecarboximidamide" is currently lacking, the analysis of its structural components strongly suggests a high potential for biological activity. The well-established anticancer and enzyme-inhibitory properties of the oxazolone scaffold, combined with the PARP-inhibitor-like benzenecarboximidamide moiety, make this compound and its analogs compelling candidates for further investigation in drug discovery, particularly in the field of oncology. The synthetic accessibility of the core structure further enhances its attractiveness for the development of novel therapeutic agents. Future research should focus on the synthesis of this specific compound and its systematic evaluation in the biological assays outlined in this guide.

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